molecular formula C24H30N2O4 B2552773 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005292-78-3

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2552773
CAS No.: 1005292-78-3
M. Wt: 410.514
InChI Key: IQENJPVEKAICPY-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule features a benzamide core linked to a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds . The molecular design incorporates diethoxy substitutions on the benzamide ring and an isobutyryl moiety on the tetrahydroquinoline nitrogen, structural features that researchers can explore for modulating physicochemical properties and biological activity. This compound is representative of a class of molecules with demonstrated relevance in drug discovery research. Tetrahydroquinoline derivatives have shown potential across various therapeutic areas, with some structural analogs reported to exhibit cytotoxic activities against tumor cell lines , function as orexin receptor antagonists , or display TRPM8 antagonistic activity . The specific pharmacological profile of this compound requires further investigation by qualified researchers. Researchers investigating structure-activity relationships, molecular recognition, or seeking novel chemical tools for biological probe development may find this compound of particular interest. The tetrahydroquinoline scaffold provides a versatile platform for chemical modification, making it suitable for medicinal chemistry optimization programs and mechanism of action studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols and comply with all applicable regulations governing the use of chemical substances.

Properties

IUPAC Name

3,4-diethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-29-21-12-9-18(15-22(21)30-6-2)23(27)25-19-10-11-20-17(14-19)8-7-13-26(20)24(28)16(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENJPVEKAICPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base.

    Attachment of the benzamide moiety: The final step involves coupling the intermediate with 3,4-diethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the ethoxy groups.

Scientific Research Applications

3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s tetrahydroquinoline core is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Tetrahydroquinoline Derivatives with Isobutyryl Substituents

Example Compound: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride ()

  • Structural Similarities: Shared tetrahydroquinoline core with a 1-isobutyryl group. Both compounds have a 6-position substitution.
  • Key Differences :
    • The analog substitutes the benzamide with a thiophene-2-carboximidamide group.
    • Chiral separation via supercritical fluid chromatography (SFC) highlights stereochemical sensitivity in such derivatives .
  • Implications :
    • The thiophene group may enhance π-π stacking interactions, while ethoxy groups in the target compound could improve hydrophilicity.

Benzamide-Based PCAF HAT Inhibitors ()

Example Compounds :

  • Compound 17: 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% PCAF HAT inhibition).
  • Compound 8: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition).
Feature Target Compound Compound 17 ()
Core Structure Benzamide-tetrahydroquinoline Benzamide with carboxyphenyl
Substituents 3,4-Diethoxy Tetradecanoylamino, 3-carboxy
Biological Activity Not reported 79% PCAF HAT inhibition

    Biological Activity

    3,4-diethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, including antibacterial and antifungal activities, as well as insights from recent studies.

    Chemical Structure and Properties

    The compound can be described by its molecular formula C20H26N2O3C_{20}H_{26}N_{2}O_{3} and a molecular weight of approximately 342.43 g/mol. Its structure includes a benzamide moiety and a tetrahydroquinoline derivative, which are known for their diverse biological activities.

    Antibacterial Activity

    Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

    • Mechanism of Action : The compound targets bacterial division protein FtsZ, which is crucial for bacterial cell division. This mechanism has been explored in various benzamide derivatives that show enhanced activity against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
    • Comparative Efficacy : In one study, derivatives were synthesized and evaluated against standard antibiotics. Compounds were found to be more potent than traditional antibiotics like ciprofloxacin and linezolid against gram-positive bacteria .

    Antifungal Activity

    The antifungal potential of related compounds has also been investigated:

    • Fungal Strains Tested : A series of benzamide derivatives were evaluated against fungi including Botrytis cinerea and Fusarium graminearum. Notably, certain derivatives showed over 80% inhibition at concentrations lower than those required for existing antifungals .
    • Toxicity Assessment : The acute toxicity of some derivatives was assessed using zebrafish embryos, with results indicating low toxicity levels (e.g., 20.58 mg/L for one compound), suggesting a favorable safety profile for further development .

    Case Studies

    Several case studies provide insights into the biological activity of related compounds:

    • Study on Benzamide Derivatives : A study focusing on a series of oxadiazole-containing benzamides revealed their potential as effective antibacterial agents targeting FtsZ. The most active derivative showed remarkable efficacy against resistant strains .
    • Antifungal Evaluation : Another study synthesized 28 benzamide derivatives with an emphasis on antifungal activity. The results highlighted several compounds outperforming commercial fungicides in terms of efficacy against specific fungal pathogens .

    Data Summary Table

    Compound NameBiological ActivityTarget PathogenIC50 Value (mg/L)Reference
    Compound A14AntibacterialMRSA0.5
    Compound 10aAntifungalBotrytis cinerea100
    Compound 10fAntifungalFusarium graminearum20.58 (toxic)

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